Product packaging for 2-((Dimethylamino)methyl)isonicotinic acid(Cat. No.:)

2-((Dimethylamino)methyl)isonicotinic acid

Cat. No.: B13218177
M. Wt: 180.20 g/mol
InChI Key: XDLRCMRVFSYPQN-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature within Pyridine (B92270) Carboxylic Acids

2-((Dimethylamino)methyl)isonicotinic acid belongs to the family of pyridine carboxylic acids. wikipedia.org The core of the molecule is isonicotinic acid, which is the trivial name for pyridine-4-carboxylic acid. mdpi.com This parent compound consists of a pyridine ring where a carboxylic acid group is substituted at the 4-position.

The compound is specifically a derivative of isonicotinic acid where a (dimethylamino)methyl group is attached to the 2-position of the pyridine ring. This classifies it as a disubstituted pyridine. The nomenclature precisely describes the connectivity of the atoms: the carboxylic acid (-COOH) is at position 4, and a methyl group (-CH2-) linked to a dimethylamino group (-N(CH3)2) is at position 2.

Structurally, it is an isomer of other pyridine carboxylic acids like picolinic acid (substitution at position 2) and nicotinic acid (substitution at position 3). wikipedia.orgmdpi.com As a Mannich base, it is the product of the aminoalkylation of an acidic proton, in this case, likely on a precursor to the isonicotinic acid ring.

Below is a data table summarizing the key identifiers for the dihydrochloride (B599025) salt of the compound.

IdentifierValue
Chemical Name2-[(Dimethylamino)methyl]pyridine-4-carboxylic acid dihydrochloride
CAS Number1909308-39-9
Molecular FormulaC₉H₁₄Cl₂N₂O₂
Molecular Weight253.12 g/mol
SMILESCN(C)CC1=NC=CC(=C1)C(=O)O.Cl.Cl

Data sourced from Biosynth biosynth.com

Academic Significance and Potential as a Building Block in Organic Synthesis

The academic significance of this compound lies primarily in its utility as a multifunctional building block for organic synthesis. The presence of three distinct functional groups—a carboxylic acid, a tertiary amine, and an aromatic nitrogen heterocycle—offers chemists a wide range of synthetic possibilities.

The carboxylic acid group can be converted into esters, amides, or other derivatives, or it can be used to couple the molecule to other substrates. smolecule.com The tertiary dimethylamino group can act as a nucleophile or a base in various reactions. smolecule.com The pyridine ring itself can undergo various substitution reactions, and the ring nitrogen can be quaternized or coordinate to metal centers.

As a Mannich base, this compound is a valuable intermediate. Mannich bases are known to be useful in the synthesis of a variety of more complex molecules, including pharmaceuticals and natural products. nih.gov They can undergo reactions such as elimination to form unsaturated compounds or substitution of the amino group, making them versatile synthetic intermediates. biosynth.com The general synthetic pathway to such a compound involves the formation of the pyridine ring, followed by substitution reactions to introduce the dimethylamino and carboxyl groups, and finally, salt formation to yield the stable dihydrochloride product. smolecule.com The availability of this compound from chemical suppliers indicates its use as a reagent in research and development. smolecule.combiosynth.com

Historical Context of Research on Isonicotinic Acid Derivatives and Mannich Bases in Chemical Science

The historical context for this compound is rooted in two significant areas of chemical research: the study of isonicotinic acid derivatives and the development of the Mannich reaction.

Research into isonicotinic acid and its derivatives surged in the mid-20th century, particularly with the discovery of the potent antitubercular activity of isonicotinic acid hydrazide, commonly known as isoniazid. sigmaaldrich.com This discovery spurred extensive investigation into other derivatives of isonicotinic acid for potential therapeutic applications, establishing this class of compounds as an important pharmacophore in medicinal chemistry. wikipedia.orgchemscene.com

Concurrently, the Mannich reaction, discovered by German chemist Carl Mannich in 1912, became a cornerstone of synthetic organic chemistry. nih.gov The reaction provides a reliable method for the aminoalkylation of an acidic proton located next to a carbonyl group or other electron-withdrawing group. sigmaaldrich.com The products, known as Mannich bases, were quickly recognized for their synthetic versatility and have since been used in the synthesis of numerous pharmaceuticals, including antibiotics, analgesics, and anticancer agents. The study of Mannich bases has become a significant field in itself, with extensive research into their synthesis, reactivity, and application in drug design. The synthesis of a compound like this compound is a direct result of the convergence of these two historical streams of chemical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2O2 B13218177 2-((Dimethylamino)methyl)isonicotinic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

2-[(dimethylamino)methyl]pyridine-4-carboxylic acid

InChI

InChI=1S/C9H12N2O2/c1-11(2)6-8-5-7(9(12)13)3-4-10-8/h3-5H,6H2,1-2H3,(H,12,13)

InChI Key

XDLRCMRVFSYPQN-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=NC=CC(=C1)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 2 Dimethylamino Methyl Isonicotinic Acid and Analogues

Direct Synthesis Approaches to the Core Structure

Direct approaches commence with a pre-existing isonicotinic acid or a derivative thereof, such as an ester. The primary challenge lies in the selective introduction of the (dimethylamino)methyl group onto the C2 position of the pyridine (B92270) ring.

Mannich Reaction Strategies for the Introduction of the Dimethylaminomethyl Moiety

The Mannich reaction is a classic three-component condensation that forms a β-amino-carbonyl compound, known as a Mannich base, from an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine. nih.gov In principle, this reaction could be used to introduce the (dimethylamino)methyl group onto the isonicotinic acid ring.

However, the direct Mannich-type aminomethylation at the C2 position of an unsubstituted isonicotinic acid ring is challenging. The pyridine ring is electron-deficient, which deactivates it towards electrophilic substitution, the mechanistic pathway through which the electrophilic iminium ion (formed from formaldehyde (B43269) and dimethylamine) would attack the ring.

A more viable strategy involves substrates where the target position is activated by an appropriate functional group. For instance, the Mannich reaction on 3-hydroxypyridine (B118123) proceeds readily, directing the aminomethyl group to the activated C2 position. google.com While not a direct synthesis of the target compound, this illustrates the principle of using activating groups. A study on isatin (B1672199) isonicotinic acid hydrazone demonstrated that the N-H proton of the isatin ring is sufficiently acidic to undergo a Mannich reaction with formaldehyde and various secondary amines, yielding N-(aminomethyl) derivatives. ekb.egekb.eg This highlights the reaction's applicability to complex molecules containing the isonicotinic acid moiety, although the reaction occurs on a side chain rather than the pyridine ring itself.

Table 1: Examples of Mannich Reactions on Pyridine and Related Scaffolds
SubstrateReagentsProductReference
3-HydroxypyridineFormalin, Dimethylamine (B145610)2-((Dimethylamino)methyl)pyridin-3-ol google.com
Isatin Isonicotinic Acid HydrazoneFormalin, Secondary Amines4-[1(substitutedaminomethyl)]-2-oxo-2,3-dihydro-1H-3-indolylidene-pyridine-carboxylic acid hydrazones ekb.eg

Functionalization of Isonicotinic Acid Precursors

A more practical direct approach involves starting with an isonicotinic acid precursor that already contains a functional handle at the C2 position. A common and effective strategy begins with 2-methylisonicotinic acid or its esters. google.com This pathway typically involves two sequential steps: activation of the methyl group followed by nucleophilic substitution.

Activation of the 2-Methyl Group : The methyl group can be activated through free-radical halogenation (e.g., using N-bromosuccinimide or N-chlorosuccinimide) to form a 2-(halomethyl)isonicotinate intermediate. This reaction is analogous to benzylic halogenation.

Nucleophilic Substitution : The resulting 2-(halomethyl) derivative is a reactive electrophile. Subsequent reaction with dimethylamine, a nucleophile, displaces the halide to form the desired 2-((dimethylamino)methyl)isonicotinate ester. Saponification of the ester then yields the final carboxylic acid.

This method offers good regiochemical control, as the initial functionality is pre-defined at the C2 position, avoiding issues with selectivity on the pyridine ring itself.

Multi-Step Synthetic Pathways Involving Distinct Functional Groups

Multi-step syntheses offer greater flexibility by constructing the molecule from simpler fragments. These routes can involve building the isonicotinic acid framework from acyclic precursors or performing a series of controlled modifications on a simpler pyridine starting material.

Strategies for Assembling the Isonicotinic Acid Framework

The isonicotinic acid framework (a pyridine ring with a carboxyl group at C4) can be constructed using various methods of heterocycle synthesis. wikipedia.orgnist.gov

Oxidation of 4-Alkylpyridines : A prevalent industrial method for producing isonicotinic acid is the oxidation of 4-picoline (4-methylpyridine). google.com This transformation can be extended to more complex substrates. A synthetic route could involve preparing a pyridine with a methyl or other oxidizable group at C4 and the desired side chain at C2, followed by late-stage oxidation to form the carboxylic acid. For example, 2-methyl-4-formyl-pyridine can be oxidized to 2-methyl-4-carboxypyridine. google.com

Condensation and Cyclization Reactions : Acyclic precursors can be condensed to form the pyridine ring. A one-pot synthesis of substituted 2-amino isonicotinic acids has been developed, which is reminiscent of the Guareschi-Thorpe condensation. organic-chemistry.orgnih.gov This method involves the condensation of 2,4-dioxo-carboxylic acid ethyl esters with ethyl 3-amino-3-iminopropionate hydrochloride. organic-chemistry.orgnih.gov While this specific example yields a 2-amino derivative, it demonstrates the feasibility of constructing the isonicotinic acid skeleton from non-cyclic starting materials.

Cycloaddition Reactions : Formal cycloaddition reactions, such as the [4+2] Diels-Alder reaction, are powerful tools for forming six-membered rings. wikipedia.orglibretexts.org While less common for simple pyridines, strategies involving the reaction of 1,2,4-triazines with electron-rich dienophiles can yield substituted pyridine rings after the extrusion of dinitrogen. This approach allows for the systematic introduction of various functional groups onto the pyridine framework.

Controlled Formation and Modification of the Dimethylaminomethyl Side Chain

In some multi-step pathways, the focus is on installing the C2 side chain onto a pyridine ring that will later be converted to the final product. This involves the controlled C-H functionalization of a pyridine derivative or the modification of an existing substituent.

One strategy involves the lithiation of a substituted pyridine. For instance, the synthesis of certain isonicotinic acid derivatives starts with the lithiation of 2,4-dimethyl-pyridine at the 4-methyl position, followed by reaction with an electrophile. google.com A similar approach could target the 2-methyl group for lithiation and subsequent reaction to build the side chain.

Alternatively, a precursor like 2-aminopyridine (B139424) can be functionalized. The synthesis of 2-dimethylaminopyridine (B146746) can be achieved via the reductive amination of 2-aminopyridine using formaldehyde and sodium cyanoborohydride. chemicalbook.com While this modifies an existing amino group rather than creating the C-C-N side chain, it exemplifies methods for introducing the dimethylamino moiety. A more relevant transformation is the direct aminomethylation of 3-hydroxypyridine, which places a dimethylaminomethyl group at the C2 position. google.com A subsequent multi-step sequence could then be envisioned to convert the C3-hydroxyl and introduce the C4-carboxyl group to reach the target structure.

Green Chemistry Principles in Synthetic Route Design and Optimization

Applying green chemistry principles to the synthesis of 2-((dimethylamino)methyl)isonicotinic acid aims to reduce environmental impact, improve safety, and enhance efficiency. biosynce.com

Catalysis : The use of catalytic methods is a cornerstone of green chemistry. rsc.org For instance, in the functionalization of a 2-chloronicotinic acid precursor, traditional palladium-catalyzed cross-coupling reactions could be replaced with catalyst-free amination methods under solvent-free conditions to reduce heavy metal waste. rsc.orgresearchgate.net

Atom Economy and One-Pot Reactions : Multi-component reactions (MCRs) and one-pot syntheses are highly desirable as they reduce the number of intermediate purification steps, saving solvents and energy. nih.govacs.org The synthesis of pyridine derivatives via a one-pot, four-component reaction under microwave irradiation is an example of an efficient and green methodology. nih.govacs.org Applying this philosophy, a route that combines the formation of the side chain and the modification of the C4 substituent in a single pot would be a significant improvement.

Use of Greener Solvents and Conditions : Traditional organic solvents often pose health and environmental risks. biosynce.com Replacing them with water, ethanol, or using solvent-free reaction conditions is a key green objective. Microwave-assisted synthesis has emerged as a green tool that can accelerate reaction times and often leads to higher yields with cleaner product profiles compared to conventional heating. nih.govacs.org

Table 2: Comparison of Traditional vs. Green Synthetic Approaches
Synthetic StepTraditional MethodGreener AlternativeGreen Principle(s)
Ring FormationMulti-step synthesis with hazardous reagents and solvents.One-pot, multi-component reaction in ethanol. nih.govAtom Economy, Safer Solvents, Energy Efficiency
FunctionalizationStoichiometric reagents, harsh conditions (e.g., strong acids/bases).Catalytic C-H functionalization, solvent-free reactions. rsc.orgCatalysis, Waste Prevention
HeatingConventional reflux using oil baths.Microwave irradiation. acs.orgEnergy Efficiency, Reduced Reaction Time

By integrating these principles, the synthesis of this compound and its analogues can be designed to be not only chemically efficient but also environmentally responsible.

Industrial Synthesis and Scalability Considerations for Research Production

The industrial-scale synthesis of this compound is not extensively detailed in publicly available literature. However, a scalable synthetic route for research and potential larger-scale production can be devised based on established chemical transformations of pyridine derivatives. The most plausible approach involves a multi-step synthesis starting from readily available precursors, such as 2-methylisonicotinic acid.

This strategy focuses on the functionalization of the methyl group at the 2-position of the isonicotinic acid scaffold. Key stages of this process would likely include esterification of the carboxylic acid, halogenation of the methyl group, subsequent nucleophilic substitution with dimethylamine, and a final hydrolysis step to yield the desired product. Each of these steps can be optimized for scalability, considering factors such as reagent cost, reaction conditions, product isolation, and purification.

A conceptual scalable synthetic pathway is outlined below:

Step 1: Esterification of 2-Methylisonicotinic Acid

To protect the carboxylic acid group and prevent unwanted side reactions in subsequent steps, 2-methylisonicotinic acid is first converted to its corresponding ester, for example, the methyl or ethyl ester. A common and scalable method for this transformation is Fischer esterification, which involves reacting the carboxylic acid with an excess of the desired alcohol (e.g., methanol (B129727) or ethanol) in the presence of a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out at reflux temperature to drive the equilibrium towards the ester product. The product, methyl 2-methylisonicotinate, can be isolated by neutralization and extraction.

Step 2: Halogenation of the 2-Methyl Group

The methyl group of the esterified intermediate is then activated for nucleophilic substitution by halogenation, typically chlorination or bromination. A common method for this transformation on an industrial scale is free-radical halogenation. For instance, the reaction of methyl 2-methylisonicotinate with a halogenating agent such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under UV irradiation would yield the corresponding 2-(halomethyl) derivative. The choice of solvent is crucial for the reaction's success, with non-polar solvents like carbon tetrachloride or chlorobenzene (B131634) often being employed. Careful control of the reaction conditions is necessary to favor mono-halogenation and minimize the formation of di- and tri-halogenated byproducts.

Step 3: Amination with Dimethylamine

The resulting methyl 2-(chloromethyl)isonicotinate or its bromo-analogue can then undergo nucleophilic substitution with dimethylamine to introduce the dimethylamino group. This reaction is typically performed by treating the halo-intermediate with an excess of dimethylamine, either as a gas or as a solution in a suitable solvent like tetrahydrofuran (B95107) (THF), ethanol, or isopropanol. The reaction can be carried out at room temperature or with gentle heating to ensure complete conversion. The use of an excess of dimethylamine also serves to neutralize the hydrogen halide formed during the reaction. Alternatively, a non-nucleophilic base can be added to scavenge the acid.

Step 4: Hydrolysis of the Ester

The final step is the hydrolysis of the methyl ester to the free carboxylic acid. This is typically achieved by saponification using a base, such as sodium hydroxide (B78521) or potassium hydroxide, in a mixture of water and a co-solvent like methanol or ethanol. The reaction mixture is usually heated to reflux to ensure complete hydrolysis. After the reaction is complete, the solution is acidified to precipitate the final product, this compound, which can then be isolated by filtration and purified by recrystallization.

StepReactionKey ReagentsTypical SolventsGeneral Conditions
1Esterification2-Methylisonicotinic acid, Methanol, Sulfuric acid (cat.)MethanolReflux
2HalogenationMethyl 2-methylisonicotinate, N-Chlorosuccinimide (NCS), AIBN (cat.)Carbon tetrachlorideReflux
3AminationMethyl 2-(chloromethyl)isonicotinate, DimethylamineTetrahydrofuran (THF)Room Temperature to 50°C
4HydrolysisMethyl 2-((dimethylamino)methyl)isonicotinate, Sodium hydroxide, WaterMethanol/WaterReflux, followed by acidification

Chemical Reactivity and Derivatization of 2 Dimethylamino Methyl Isonicotinic Acid

Reactions at the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for derivatization, readily undergoing reactions typical of this functional group.

Esterification: The carboxylic acid moiety of 2-((dimethylamino)methyl)isonicotinic acid can be converted to its corresponding esters under various conditions. Standard acid-catalyzed esterification, often referred to as Fischer esterification, using an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common method. researchgate.net For more complex alcohols or under milder conditions, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be employed to facilitate the reaction. researchgate.net Another approach involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride, which then readily reacts with an alcohol. For instance, treatment of isonicotinic acid with thionyl chloride (SOCl₂) produces isonicotinoyl chloride hydrochloride, which can then be reacted with alcohols to form the desired ester. nih.gov

Table 1: Examples of Esterification Reactions of Isonicotinic Acid Derivatives
Reactant Reagents Product Reference
Isonicotinic acid Methanol (B129727), H₂SO₄ Methyl isonicotinate (B8489971) researchgate.net
Isonicotinic acid SOCl₂, then N-hydroxysuccinimide, triethylamine Isonicotinic acid N-hydroxysuccinimidyl ester nih.gov
Isonicotinic acid SOCl₂, then 4-nitrophenol, triethylamine Isonicotinic acid 4-nitrophenyl ester nih.gov
2,6-dichloropyridine-4-carboxylic acid methyl ester H₂, Pd/C, triethylamine Methyl isonicotinate google.com

Amidation: The formation of amides from the carboxylic acid group is another important transformation. This can be achieved by reacting the acid with an amine, often facilitated by coupling agents to form an "active ester" that is more susceptible to nucleophilic attack. researchgate.netnih.gov Silicon-based reagents like methyltrimethoxysilane (B3422404) have also been shown to be effective for the direct amidation of carboxylic acids with amines. nih.gov The synthesis of N-benzylamide-4-pyridinecarboxylic acid, a precursor to the antiviral drug Enisamium iodide, is an example of the condensation between isonicotinic acid and benzylamine. researchgate.net

Reduction: The carboxylic acid group can be reduced to a primary alcohol. However, the reduction of the pyridine (B92270) ring is often more facile. For instance, the reduction of lower alkyl esters of isonicotinic acid to the corresponding piperidine (B6355638) derivatives can be achieved through hydrogenation at elevated temperature and pressure in the presence of a palladium catalyst. google.com

Decarboxylation: The removal of the carboxyl group, or decarboxylation, can be a significant reaction pathway under certain conditions. While specific studies on the decarboxylation of this compound are not prevalent, related heteroaromatic carboxylic acids can undergo decarboxylation catalyzed by agents like silver carbonate in the presence of acetic acid. organic-chemistry.org In some instances, decarboxylation can occur as a side reaction during other transformations, such as in the synthesis of aromatic carbonyl compounds from phenylacetic acids. organic-chemistry.org For example, the decarboxylation of polyitaconic acid can be carried out simultaneously with amidation. google.com

Reactivity of the Pyridine Ring System

The pyridine ring in this compound is an electron-deficient aromatic system, which dictates its reactivity towards electrophilic and nucleophilic reagents.

Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. uoanbar.edu.iqpearson.com This deactivation is further enhanced in acidic media where the nitrogen atom becomes protonated, forming a pyridinium (B92312) ion. uoanbar.edu.iq Consequently, forcing conditions are typically required for reactions like nitration and halogenation. uoanbar.edu.iq

Nucleophilic Aromatic Substitution (NAS): Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. uoanbar.edu.iq The presence of a good leaving group at these positions facilitates nucleophilic aromatic substitution. For example, 2-chloronicotinic acid can react with various aromatic amines to yield 2-(arylamino)nicotinic acid derivatives. researchgate.net The reactivity of the pyridine ring can be so high that even a hydride ion can be displaced. uoanbar.edu.iq

N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form an N-oxide. This transformation is typically carried out using oxidizing agents such as hydrogen peroxide or peroxy acids. The resulting N-oxide, such as isonicotinic acid-N-oxide, exhibits altered reactivity of the pyridine ring. nih.govresearchgate.net

Chemical Transformations of the Dimethylaminomethyl Group

Table 2: Mentioned Chemical Compounds
Compound Name
This compound
Methyl isonicotinate
Isonicotinic acid
Isonicotinic acid N-hydroxysuccinimidyl ester
Isonicotinic acid 4-nitrophenyl ester
2,6-dichloropyridine-4-carboxylic acid methyl ester
N-benzylamide-4-pyridinecarboxylic acid
Enisamium iodide
2-chloronicotinic acid
2-(arylamino)nicotinic acid
Isonicotinic acid-N-oxide
Polyitaconic acid

Quaternization and Salt Formation Reactions

The tertiary dimethylamino group and the pyridine nitrogen in this compound are susceptible to quaternization, a reaction that involves the alkylation of the nitrogen atom to form a quaternary ammonium (B1175870) salt. This process is typically achieved by reacting the compound with an alkyl halide, such as methyl iodide. researchgate.netmdpi.comnih.gov The rate and extent of quaternization can be influenced by the nature of the alkylating agent and the reaction conditions. For instance, microwave-assisted quaternization of various pyridine derivatives has been shown to improve reaction yields and shorten reaction times compared to conventional heating methods. researchgate.net

The presence of the carboxylic acid group allows for the formation of salts with bases. Conversely, the basic nitrogen centers can react with acids to form acid-addition salts. For example, isonicotinic acid hydrazide, a related compound, readily forms salts with acids like p-aminosalicylic acid. nih.gov The interplay between the acidic and basic centers can also lead to the formation of internal salts or zwitterions under specific pH conditions. The formation of cocrystals and salts of isonicotinic acid derivatives with other organic acids, such as α-hydroxycarboxylic acids, has also been documented. mdpi.com

ReactantProduct TypeGeneral Reaction Conditions
Alkyl Halide (e.g., Methyl Iodide)Quaternary Ammonium SaltRoom temperature or elevated temperature, often in a suitable solvent like toluene (B28343) or THF. researchgate.netsigmaaldrich.com
Strong Acid (e.g., HCl)Acid Addition SaltTypically in an aqueous or alcoholic solution.
Strong Base (e.g., NaOH)Carboxylate SaltAqueous solution.
Organic Acid (e.g., p-aminosalicylic acid)Organic Salt/CocrystalCrystallization from a suitable solvent. nih.govmdpi.com

Nucleophilic Displacement and Exchange Reactions of the Amine

The dimethylamino group, being a tertiary amine, is generally a poor leaving group in nucleophilic substitution reactions. However, under certain conditions, such as after quaternization, the resulting quaternary ammonium group can act as a leaving group in nucleophilic displacement reactions.

Synthesis and Characterization of Complex Derivatives

The versatile chemical handles on this compound make it a valuable precursor for the synthesis of more elaborate molecular architectures, including fused-ring systems and sophisticated ligands for metal coordination.

Incorporation into Fused-Ring Systems

The isonicotinic acid framework can be utilized in the construction of fused heterocyclic systems. Various synthetic strategies have been developed for the synthesis of benzo-fused N-heterocycles. organic-chemistry.org One common approach involves the cyclization of appropriately substituted pyridine derivatives. For example, N-substituted isonicotinamides can be transformed into fused pyran-2-one rings, which can be further converted to quinoline-2,5-diones. researchgate.net While direct examples involving this compound are not extensively reported, the principles of fused heterocycle synthesis from isonicotinic acid derivatives are well-established. researchgate.netlongdom.orggoogle.com These reactions often involve intramolecular cyclization reactions, where the carboxylic acid or a derivative thereof reacts with another functional group on the molecule or a tethered side chain.

Design of Advanced Ligands and Functional Scaffolds

The presence of multiple potential coordination sites—the pyridine nitrogen, the carboxylate oxygen atoms, and the dimethylamino nitrogen—makes this compound and its derivatives attractive candidates for the design of polydentate ligands. These ligands can form stable complexes with a variety of metal ions. scispace.comnih.gov

The coordination chemistry of isonicotinic acid and its derivatives is extensive. wikipedia.org They are known to form coordination polymers and metal-organic frameworks (MOFs) by binding to metal ions through both the nitrogen atom of the pyridine ring and the carboxylate group. The introduction of the dimethylaminomethyl substituent at the 2-position can introduce additional coordination possibilities and steric influences, allowing for the fine-tuning of the resulting metal complex's geometry and properties. For instance, the related ligand 2,6-bis[(dimethylamino)methyl]pyridine is known to act as a neutral, potentially tridentate triamine ligand in ruthenium(II) complexes. acs.org Similarly, complexes of 2-(methylamino)pyridine (B147262) with copper(I) have been prepared and characterized. scispace.com The design of such ligands is crucial for applications in catalysis, materials science, and medicinal chemistry. mdpi.commdpi.com

Derivative TypePotential ApplicationKey Structural Feature
Quaternary Ammonium SaltsAntimicrobial agents, phase-transfer catalystsPositively charged nitrogen center
Metal ComplexesCatalysis, materials science, medicinal agentsCoordination to a central metal ion
Fused Heterocyclic SystemsPharmaceuticals, functional materialsPolycyclic aromatic or heteroaromatic core

Coordination Chemistry and Ligand Applications of 2 Dimethylamino Methyl Isonicotinic Acid

Ligand Design Principles and Potential Coordination Modes

The ligand 2-((Dimethylamino)methyl)isonicotinic acid is a multifunctional molecule designed with several potential donor sites: the nitrogen atom of the pyridine (B92270) ring, the oxygen atoms of the carboxylate group, and the nitrogen atom of the tertiary amine. This arrangement allows for diverse coordination behaviors, making it a promising candidate for constructing discrete metal complexes and extended coordination polymers.

Chelation via Carboxylate and Pyridine Nitrogen

The isonicotinate (B8489971) moiety is a classic structural motif in coordination chemistry. nih.govacs.org Upon deprotonation, the carboxylate group, in conjunction with the pyridine nitrogen atom, can act as a bidentate chelating agent, forming a stable five-membered ring with a metal center. dergipark.org.tr This N,O-chelation is a common and robust coordination mode observed in numerous metal complexes with pyridine-carboxylic acids. researchgate.net This mode of binding rigidly positions the ligand relative to the metal ion, which can be exploited to direct the assembly of more complex architectures. The stability of this chelate ring is a key factor in the formation of predictable coordination compounds. rsc.orgresearchgate.net

Role of the Tertiary Amine in Coordination and Supramolecular Assembly

The dimethylaminomethyl group at the 2-position introduces additional complexity and functionality. The tertiary amine nitrogen possesses a lone pair of electrons and can participate in coordination, though its involvement is subject to steric and electronic factors. There are three primary potential roles for this group:

Tridentate Coordination: The amine nitrogen could coordinate to the same metal center as the isonicotinate group, making the ligand tridentate (N,N',O-coordination). This would likely involve the formation of a second, larger chelate ring, the stability of which would depend on the size and preferred coordination geometry of the metal ion. Such polydentate characteristics are valuable in creating stable complexes. researchgate.net

Bridging Ligand: The tertiary amine could coordinate to an adjacent metal center, allowing the ligand to act as a bridge between two or more metal ions. This is a crucial feature for the construction of coordination polymers and metal-organic frameworks.

Non-coordinating or Supramolecular Role: The tertiary amine may remain uncoordinated due to steric hindrance or a weak affinity for a particular metal ion. tandfonline.com In this case, it can still influence the properties of the resulting complex by affecting its solubility, crystal packing, and steric profile. Furthermore, if protonated, the amine can act as a hydrogen-bond donor, directing the formation of extended supramolecular assemblies through non-covalent interactions. researchgate.net

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound would be expected to follow established methodologies for related ligands. nih.govajol.info Typically, this involves the reaction of the ligand with a suitable metal salt (e.g., chlorides, nitrates, acetates, or perchlorates) in a solvent such as water, ethanol, methanol (B129727), or dimethylformamide (DMF). mdpi.com The reaction conditions, including temperature, pH, and molar ratios of ligand to metal, would be critical in determining the final product's structure and dimensionality.

Characterization would rely on a suite of standard analytical techniques:

Infrared (IR) Spectroscopy: To confirm the coordination of the carboxylate group, a characteristic shift in the C=O stretching frequency would be expected compared to the free ligand. ias.ac.in

Elemental Analysis: To determine the empirical formula of the complex.

Transition Metal Complexes

Transition metals, with their variable oxidation states and diverse coordination geometries, are expected to form a wide range of complexes with this ligand. researchgate.netnih.gov First-row transition metals like Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) commonly form four-, five-, or six-coordinate complexes, leading to tetrahedral, square pyramidal, or octahedral geometries. jocpr.com The specific geometry would be influenced by the ligand's denticity in the complex and the presence of co-ligands (such as water or other solvent molecules). hacettepe.edu.tr

Table 1: Hypothetical Examples of Transition Metal Complexes and Expected IR Data
Plausible Complex FormulaMetal IonExpected GeometryCoordination Mode of Ligand (Hypothesized)Key IR Shifts (νCOO⁻ cm⁻¹) (Illustrative)
[Cu(L)₂(H₂O)₂]Cu(II)OctahedralBidentate (N,O-chelate)~1610 (asym), ~1385 (sym)
[Ni(L)₂]Ni(II)OctahedralTridentate (N,N',O-chelate)~1605 (asym), ~1390 (sym)
[Zn(L)Cl]Zn(II)TetrahedralTridentate (N,N',O-chelate)~1615 (asym), ~1380 (sym)
[Co(L)(H₂O)₃]NO₃Co(II)OctahedralTridentate (N,N',O-chelate)~1600 (asym), ~1388 (sym)

L = deprotonated 2-((Dimethylamino)methyl)isonicotinate

Main Group Metal Complexes

Main group metals, such as those from Group 2 (e.g., Mg, Ca) and Group 13 (e.g., Al, Ga, In), also form stable complexes with carboxylate ligands. These metals tend to have more flexible coordination spheres. The interaction is often highly electrostatic. Given the hard nature of the oxygen and nitrogen donors in the ligand, strong complexes with main group metals are anticipated. The resulting structures could range from simple mononuclear complexes to more intricate polymeric arrangements, often including water molecules in their coordination sphere.

Computational and Theoretical Studies of 2 Dimethylamino Methyl Isonicotinic Acid

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or a simplified form) to determine the electronic structure and other related characteristics.

Electronic Structure and Molecular Orbital Analysis

DFT calculations are frequently employed to elucidate the electronic structure of isonicotinic acid derivatives. tandfonline.comresearchgate.netmdpi.comresearchgate.netepstem.netresearchgate.net These studies typically involve optimizing the molecular geometry to find the lowest energy arrangement of atoms and then calculating various electronic properties.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller gap generally suggests higher reactivity.

For analogous nicotinic acid and isonicotinic acid derivatives, DFT studies have shown that the HOMO is often localized on the electron-rich parts of the molecule, such as the pyridine (B92270) ring and the carboxyl group, while the LUMO is distributed over the aromatic system. nih.govepstem.net The introduction of a dimethylaminomethyl substituent at the 2-position of isonicotinic acid would be expected to influence the electronic distribution. The electron-donating nature of the dimethylamino group would likely raise the HOMO energy level, potentially making the molecule more susceptible to electrophilic attack.

Table 1: Representative Electronic Properties of Isonicotinic Acid Derivatives from DFT Studies

PropertyIsonicotinic Hydrazide DerivativeNicotinic Hydrazide Schiff Base
HOMO Energy (eV)-6.4052 nih.govNot explicitly stated
LUMO Energy (eV)-2.4978 nih.govNot explicitly stated
HOMO-LUMO Gap (eV)3.9071 nih.govNot explicitly stated
Dipole Moment (Debye)Data not availableData not available
MethodB3LYP/6-311+G(d,p) nih.govB3LYP/6-311+G(d,p) nih.gov

Note: The data in this table is derived from studies on related isonicotinic and nicotinic acid derivatives and is intended to be illustrative of the types of values obtained from such calculations.

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps visualize the electrostatic potential on the electron density surface, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For isonicotinic acid derivatives, the MEP analysis generally reveals the most negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine ring, highlighting these as likely sites for electrophilic attack and hydrogen bonding. nih.govresearcher.life

Conformational Analysis and Tautomerism Studies

The flexibility of the dimethylaminomethyl side chain in 2-((Dimethylamino)methyl)isonicotinic acid allows for multiple possible conformations. Conformational analysis using computational methods can identify the most stable conformers and the energy barriers between them. nih.govmdpi.comresearchgate.net For similar substituted piperazines, studies have shown a preference for specific axial or equatorial conformations, which can be influenced by intramolecular hydrogen bonding. nih.gov In the case of this compound, the orientation of the dimethylaminomethyl group relative to the pyridine ring and the carboxylic acid group would be a key focus of such a study.

Tautomerism is another important aspect to consider for isonicotinic acid and its derivatives. Isonicotinic acid itself can exist in a neutral form and a zwitterionic form, where the proton from the carboxylic acid transfers to the pyridine nitrogen. nih.govacs.orgresearchgate.net Theoretical studies have shown that the relative stability of these tautomers is highly dependent on the solvent environment. nih.govacs.orgresearchgate.net In the gas phase, the neutral form is generally more stable, while in polar solvents like water, the zwitterionic form can be significantly stabilized. nih.govacs.orgresearchgate.net Similar tautomeric equilibria could be possible for this compound, and computational studies could predict the relative energies of the different tautomers in various media. researchgate.netnih.gov

Molecular Dynamics Simulations for Solution Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering valuable insights into their behavior in solution and their interactions with other molecules. researchgate.netnih.gov

For a molecule like this compound in an aqueous solution, MD simulations can reveal how the molecule is solvated by water molecules. A study on the association processes of 2-aminonicotinic acid, a related compound, in aqueous solutions using MD simulations coupled with DFT calculations, demonstrated the formation of various hydrogen-bonded structures, including heterodimers and trimers. mdpi.comresearchgate.net The simulations showed that the formation of stable hydrated ions can influence the association of the molecules in solution. mdpi.com

Similarly, MD simulations of this compound would likely show strong hydrogen bonding interactions between the carboxylic acid group and water molecules, as well as interactions between the pyridine nitrogen and water. The dimethylamino group could also participate in hydrogen bonding. These simulations can also provide information on the conformational flexibility of the molecule in solution and how intermolecular interactions might favor certain conformations. The interactions between solute molecules themselves, such as the formation of dimers or larger aggregates, can also be investigated through MD simulations. mdpi.comrsc.orgresearchgate.net

Prediction of Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the determination of transition state structures and the calculation of activation energies. arxiv.orgrsc.org For this compound, computational methods could be used to predict its reactivity in various chemical transformations.

For instance, the oxidative pathways of isonicotinic acid hydrazide have been studied, revealing that the reaction mechanism is influenced by the stability of reaction intermediates. nih.gov Computational studies could model these oxidative processes for this compound to identify the most likely sites of oxidation and the energetic favorability of different reaction pathways. This could involve mapping the potential energy surface for the reaction, identifying all stationary points (reactants, products, intermediates, and transition states), and calculating the reaction rates.

Furthermore, computational methods can be used to predict the products of metabolic reactions. nih.gov For a molecule like this compound, this could involve predicting its metabolism by cytochrome P450 enzymes, for example. Such studies can identify the most probable sites of metabolic modification, such as N-demethylation of the dimethylamino group or hydroxylation of the pyridine ring.

Computational Design of Novel Derivatives with Tailored Chemical Properties

The insights gained from computational studies can be leveraged for the rational design of new derivatives of this compound with specific desired properties. researchgate.netnih.govnih.govacs.orgdocumentsdelivered.comnih.gov This in silico design process can significantly accelerate the discovery of new molecules for various applications, such as pharmaceuticals or materials science.

For example, by understanding the structure-activity relationships (SAR) through computational modeling, one can design derivatives with enhanced biological activity. researchgate.netnih.gov This often involves techniques like quantitative structure-activity relationship (QSAR) modeling, where statistical models are built to correlate chemical structure with biological activity. Machine learning methods are increasingly being used in this area to develop predictive models for screening virtual libraries of compounds. researchgate.netnih.govnih.gov

Molecular docking is another crucial computational technique used in drug design. researchgate.netresearchgate.netresearcher.lifenih.gov If this compound or its derivatives are being investigated as potential drugs, docking simulations can predict how these molecules would bind to a specific protein target. researchgate.netresearchgate.netresearcher.lifenih.gov These simulations can help in designing derivatives with improved binding affinity and selectivity. For instance, studies on isonicotinic acid hydrazide derivatives have used molecular docking to identify potential inhibitors of enzymes involved in the cell wall development of Mycobacterium tuberculosis. nih.gov

By systematically modifying the structure of this compound in silico and evaluating the properties of the resulting virtual compounds using the computational methods described above, it is possible to identify promising candidates for synthesis and experimental testing. This iterative cycle of computational design, synthesis, and testing is a cornerstone of modern chemical research.

Advanced Analytical Methodologies for Research on 2 Dimethylamino Methyl Isonicotinic Acid

Spectroscopic Characterization Techniques for Structural Elucidation and Mechanistic Studies

Spectroscopy is a cornerstone in the analysis of 2-((Dimethylamino)methyl)isonicotinic acid, providing fundamental insights into its atomic and molecular structure through the interaction of the compound with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of this compound in solution. By mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei, NMR provides unambiguous evidence of the compound's connectivity and constitution.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals are expected for the protons on the pyridine (B92270) ring, the methylene (B1212753) bridge, and the dimethylamino group. The acidic proton of the carboxyl group is often broad and may exchange with deuterated solvents.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The predicted spectrum for this compound would show nine unique signals corresponding to the four distinct carbons of the pyridine ring, the carboxyl carbon, the methylene carbon, and the two methyl carbons of the dimethylamino group. The chemical shifts are influenced by the electronegativity of neighboring atoms and the aromaticity of the pyridine ring. organicchemistrydata.orglibretexts.org

2D-NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to confirm structural assignments. COSY experiments establish proton-proton coupling networks, identifying adjacent protons, while HSQC correlates directly bonded proton and carbon atoms, definitively linking the signals from the ¹H and ¹³C spectra. bmrb.iorsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom TypePredicted Chemical Shift (δ, ppm)Predicted Multiplicity (¹H) / Description (¹³C)Assignment
¹H8.5 - 8.7DoubletPyridine Ring H (ortho to N)
¹H7.8 - 8.0SingletPyridine Ring H (ortho to COOH)
¹H7.6 - 7.8DoubletPyridine Ring H (meta to N)
¹H3.6 - 3.8SingletMethylene (-CH₂-)
¹H2.2 - 2.4SingletDimethylamino (-N(CH₃)₂)
¹³C165 - 170QuaternaryCarboxylic Acid (C=O)
¹³C155 - 160QuaternaryPyridine Ring C (adjacent to CH₂)
¹³C148 - 152CHPyridine Ring C (ortho to N)
¹³C140 - 145QuaternaryPyridine Ring C (adjacent to COOH)
¹³C122 - 126CHPyridine Ring C
¹³C120 - 124CHPyridine Ring C
¹³C60 - 65CH₂Methylene (-CH₂-)
¹³C45 - 50CH₃Dimethylamino (-N(CH₃)₂)
Note: Predictions are based on data for isonicotinic acid and standard substituent effects. Actual values may vary depending on solvent and experimental conditions.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in this compound. These methods measure the vibrational modes of the molecule's bonds.

IR Spectroscopy: The IR spectrum is expected to show characteristic absorption bands confirming the key structural features. A broad absorption in the 2500-3300 cm⁻¹ region is indicative of the O-H stretching of the carboxylic acid group. A strong, sharp peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretch. Vibrations associated with the aromatic pyridine ring (C=C and C=N stretching) typically appear in the 1400-1600 cm⁻¹ region. C-N stretching vibrations from the dimethylamino group are also expected. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds and symmetric vibrations. It can be useful for analyzing the pyridine ring vibrations and the C-C backbone of the molecule.

Table 2: Expected Characteristic Vibrational Frequencies for this compound
Vibrational ModeExpected Frequency Range (cm⁻¹)Functional Group
O-H stretch2500 - 3300 (broad)Carboxylic Acid
C-H stretch (aromatic)3000 - 3100Pyridine Ring
C-H stretch (aliphatic)2850 - 3000-CH₂-, -CH₃
C=O stretch1680 - 1720Carboxylic Acid
C=C, C=N stretch1400 - 1600Pyridine Ring
C-O stretch1210 - 1320Carboxylic Acid
C-N stretch1020 - 1250Dimethylamino Group
Note: These are typical ranges and can be influenced by intermolecular interactions such as hydrogen bonding.

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. For this compound, the pyridine ring is the primary chromophore. The spectrum is expected to display intense absorption bands corresponding to π→π* transitions and weaker bands from n→π* transitions. sielc.comresearchgate.net

This technique is particularly valuable for studying the formation of metal complexes. Coordination of a metal ion to the ligand typically results in a shift of the absorption maxima (λmax) to longer (bathochromic) or shorter (hypsochromic) wavelengths. researchgate.net The magnitude and direction of this shift can provide information about the nature and geometry of the metal-ligand interaction. nih.gov

Mass spectrometry (MS) is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) provides an extremely accurate mass measurement, which can be used to determine the elemental formula of this compound (C₉H₁₂N₂O₂) and confirm its identity. spectroscopyonline.com

Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the molecule. By inducing fragmentation of the parent ion, a characteristic pattern of daughter ions is produced. This fragmentation provides structural information, confirming the connectivity of the atoms. Common fragmentation pathways for this molecule would likely include the loss of carbon dioxide (CO₂) from the carboxylic acid group and cleavage of the dimethylaminomethyl side chain. nih.gov

Table 3: Predicted Mass Spectrometric Data for this compound
ParameterPredicted ValueDescription
Molecular FormulaC₉H₁₂N₂O₂-
Monoisotopic Mass180.0899 g/mol Calculated exact mass
[M+H]⁺ Ion (m/z)181.0972Protonated molecule
[M-H]⁻ Ion (m/z)179.0828Deprotonated molecule
Major Fragmentm/z 136Loss of CO₂ (44 Da) from [M+H]⁺
Major Fragmentm/z 58[CH₂=N(CH₃)₂]⁺ fragment
Note: Fragmentation patterns depend on the ionization technique (e.g., ESI, APCI) and collision energy.

X-ray Crystallography for Solid-State Structure Determination of the Compound and its Complexes

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in the solid state. This technique provides precise data on bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular structure.

For this compound, a crystal structure would reveal the planarity of the pyridine ring, the conformation of the dimethylaminomethyl substituent, and the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, that dictate the crystal packing.

Furthermore, when the compound acts as a ligand, X-ray crystallography is indispensable for characterizing the resulting metal complexes. nih.gov It can determine the coordination number and geometry of the metal center, identify the coordinating atoms of the ligand (e.g., pyridine nitrogen, carboxylate oxygen, or the tertiary amine nitrogen), and measure the precise metal-ligand bond distances. researchgate.net

Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Reaction Monitoring in Research Synthesis

Chromatographic methods are essential for separating, identifying, and quantifying this compound in mixtures. These techniques are routinely used to assess the purity of synthesized batches and to monitor the progress of chemical reactions. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is the most suitable chromatographic technique for a polar, non-volatile compound like this compound. sielc.com A typical method would employ a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govmdpi.com Detection is commonly achieved using a UV detector set to a wavelength where the pyridine chromophore absorbs strongly. By comparing the retention time and peak area to a known standard, the compound can be identified and its purity calculated. HPLC is also used to monitor reactions by tracking the consumption of starting materials and the formation of the product over time. researchgate.net

Gas Chromatography (GC): Direct analysis by GC is generally not feasible due to the low volatility and thermal lability of the carboxylic acid. However, GC analysis can be performed after a derivatization step, where the polar carboxylic acid and amine groups are converted into more volatile esters or silylated derivatives.

Electrochemical Methods for Reactivity Studies (e.g., Redox Behavior, Corrosion Inhibition Mechanisms)

Electrochemical methodologies offer profound insights into the reactivity of this compound, particularly concerning its redox behavior and its potential applications as a corrosion inhibitor. While direct electrochemical studies on this specific compound are not extensively documented in publicly available literature, a comprehensive understanding can be constructed by examining the electrochemical characteristics of its core components: the isonicotinic acid moiety and the dimethylaminomethyl substituent.

Redox Behavior

The redox characteristics of this compound are anticipated to be influenced by both the pyridine carboxylic acid core and the tertiary amine side chain.

Oxidation: The dimethylaminomethyl group is susceptible to anodic oxidation. Studies on similar compounds, such as N,N-dimethylbenzylamine, indicate that the tertiary amine can undergo oxidation, typically at a benzylic position, through a process of electron transfer. This suggests that the methylene bridge in the 2-((Dimethylamino)methyl) group could be a site of oxidative activity. Furthermore, research on the electrochemical trifluoromethylation of isonicotinic acid hydrazide has shown that the isonicotinic acid derivative itself can exhibit an oxidation peak, for instance at approximately 1.4 V on a glassy carbon electrode in an acetonitrile medium, indicating that the pyridine ring system is also electrochemically active towards oxidation. orientjchem.org The oxidation of nicotinic acid and nicotinamide (B372718) on a polycrystalline gold electrode has also been observed to occur at nearly identical potentials. researchgate.net

Reduction: The isonicotinic acid portion of the molecule is the primary site for electrochemical reduction. Studies on isonicotinic amide in strongly acidic aqueous media have detailed its reduction mechanism. researchgate.net The process involves the pyridine ring, and the specific reduction potentials and pathways are highly dependent on the pH of the medium. The electrochemical reduction of isonicotinic acid derivatives can be complex, potentially involving multiple electron and proton transfer steps. For instance, the electrochemical reduction of isonicotinic amide has been shown to proceed through different pathways depending on the pH, with the pyridine ring being the electroactive center. researchgate.net

Corrosion Inhibition Mechanisms

Derivatives of isonicotinic acid have demonstrated significant promise as corrosion inhibitors for various metals and alloys, particularly steel in acidic environments. The inhibitive properties of these compounds are attributed to their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosion process.

The inhibition mechanism is generally understood to be a mixed-type, meaning that the compound affects both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. This is a common characteristic of many pyridine derivatives used as corrosion inhibitors. researchgate.net The adsorption process itself is a key aspect of the inhibition mechanism. For pyridine and its derivatives, this adsorption can occur through several interactions:

Chemisorption: This involves the formation of coordinate bonds between the heteroatoms (nitrogen and oxygen in the case of this compound) and the vacant d-orbitals of the metal atoms on the surface. chemmethod.com The presence of lone pair electrons on the nitrogen atom of the pyridine ring and the dimethylamino group, as well as the oxygen atoms of the carboxylic acid, make them effective centers for adsorption.

Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules. In acidic solutions, the nitrogen atoms of the pyridine ring and the dimethylamino group can become protonated, leading to a cationic species that can interact with a negatively charged metal surface.

π-electron Interactions: The aromatic pyridine ring can interact with the metal surface through the delocalized π-electrons, further strengthening the adsorption bond.

Detailed research findings on the corrosion inhibition performance of structurally similar isonicotinic acid derivatives are presented in the interactive data table below. These studies consistently show high inhibition efficiencies, supporting the potential of this class of compounds as effective corrosion inhibitors.

Interactive Data Table: Corrosion Inhibition Efficiency of Isonicotinic Acid Derivatives

InhibitorMetal/AlloyCorrosive MediumTechniqueConcentrationInhibition Efficiency (%)Reference
Isonicotinic acid (1H-indol-3-yl-methylene)hydrazideMild Steel0.5 M HClPotentiodynamic Polarization500 ppm>95% asianpubs.org
Isonicotinic acid (1H-pyrrol-2-yl-methylene)hydrazideMild Steel0.5 M HClPotentiodynamic Polarization500 ppm>95% asianpubs.org
3-acetyl-4-(substituted-phenyl)-6-(2-oxo-2H-chromen-3-yl) pyridin-2(1H)-oneMild Steel0.5 M HClWeight Loss0.005 M99.62% chemmethod.com
4-hydroxy-3-(pyridin-2-ylaminomethyl)tolueneMild Steel1 M HClGravimetric0.005 M96.2% researchgate.net

Emerging Research Directions and Future Perspectives for 2 Dimethylamino Methyl Isonicotinic Acid

Unexplored Reactivity and Derivatization Pathways

The reactivity of 2-((Dimethylamino)methyl)isonicotinic acid is largely uncharted territory, offering a rich field for synthetic chemists. The molecule possesses three key functional regions ripe for exploration: the carboxylic acid group, the pyridine (B92270) ring, and the dimethylaminomethyl side chain.

Reactions at the Carboxylic Acid Group

The carboxylic acid moiety is a primary site for derivatization. Standard esterification and amidation reactions could yield a diverse library of compounds with potentially novel properties. For instance, esterification with various alcohols could modulate the compound's solubility and pharmacokinetic profile, a common strategy in drug design. nih.gov Similarly, coupling the carboxylic acid with a range of amines to form amides could lead to new materials or biologically active molecules. nih.gov Beyond these fundamental transformations, the carboxylic acid group could be converted to other functionalities such as acyl halides, anhydrides, or even reduced to a primary alcohol, each opening up new branches of chemical space to explore.

Functionalization of the Pyridine Ring

The pyridine ring, being electron-deficient, offers opportunities for specific functionalization. researchgate.net While direct electrophilic aromatic substitution on the pyridine ring is challenging, modern synthetic methods have enabled regioselective C-H functionalization of pyridines. innovations-report.comacs.orgchemistryviews.orgresearchgate.net Investigating these advanced techniques on this compound could lead to the introduction of additional substituents on the pyridine core, thereby fine-tuning its electronic and steric properties. Furthermore, the nitrogen atom of the pyridine ring can be targeted for N-oxide formation or quaternization, which would significantly alter the reactivity of the ring system.

Transformations of the Dimethylaminomethyl Group

The dimethylaminomethyl group at the 2-position is a key feature of the molecule, offering several avenues for derivatization. The tertiary amine can be oxidized to an N-oxide or quaternized with alkyl halides to form quaternary ammonium (B1175870) salts. These modifications would not only change the electronic properties of the molecule but could also introduce new functionalities. Furthermore, the methyl groups on the amine could potentially be replaced through successive Hofmann eliminations and subsequent additions, providing a route to a variety of N-substituted analogs.

A summary of potential derivatization pathways is presented in the table below.

Functional GroupPotential ReactionPotential Outcome
Carboxylic AcidEsterification, AmidationModulation of solubility and biological activity
Carboxylic AcidReductionFormation of primary alcohol
Pyridine RingC-H FunctionalizationIntroduction of new substituents
Pyridine RingN-Oxidation, QuaternizationAltered ring reactivity
DimethylaminomethylN-Oxidation, QuaternizationModified electronic properties, new functionalities

Novel Applications in Sustainable and Green Chemistry

The principles of green chemistry emphasize the development of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. pharmascholars.com this compound, with its inherent functionalities, holds promise for several applications in this domain.

As a Ligand in Green Catalysis

The pyridine nitrogen and the dimethylamino group provide two potential coordination sites for metal ions, making the compound an attractive candidate as a bidentate ligand. wikipedia.org The development of transition metal complexes with this ligand could lead to novel catalysts for a variety of organic transformations. Of particular interest would be the exploration of these catalysts in aqueous media, aligning with the green chemistry principle of using safer solvents. Furthermore, the carboxylic acid group offers a handle for immobilizing the catalytic complex onto a solid support, facilitating catalyst recovery and reuse, a key aspect of sustainable catalysis.

As a Bio-based Building Block

Pyridine carboxylic acids can be derived from biological sources, positioning them as renewable building blocks for the synthesis of sustainable materials. researchgate.netwur.nl Research into the production of this compound from renewable feedstocks could establish it as a valuable platform chemical. Its bifunctional nature, with both a carboxylic acid and a basic amino group, makes it a potential monomer for the synthesis of novel polyamides or polyesters with unique properties. These bio-based polymers could find applications as alternatives to petroleum-derived plastics.

In Solvent-Free and Catalytic Reactions

There is a growing interest in performing chemical reactions under solvent-free conditions or using environmentally benign catalysts. pharmascholars.com The synthesis of derivatives of this compound could be explored using green chemistry techniques such as microwave-assisted synthesis or using natural catalysts like citric acid (found in lemon juice). pharmascholars.com Such approaches would not only reduce the environmental impact of the synthetic processes but could also lead to higher yields and shorter reaction times.

Potential Green ApplicationRationale
Green CatalysisBidentate ligand for metal catalysts, potential for aqueous catalysis and immobilization.
Bio-based PolymersPotential for derivation from renewable resources, use as a monomer.
Greener SynthesisAmenable to solvent-free and alternative energy synthesis methods.

Interdisciplinary Research Opportunities in Chemical Sciences and Beyond

The unique structural features of this compound make it a promising candidate for exploration in various interdisciplinary fields, bridging chemistry with materials science, medicinal chemistry, and analytical sciences.

In Materials Science: Metal-Organic Frameworks and Coordination Polymers

Isonicotinic acid and its derivatives are well-known building blocks for the construction of metal-organic frameworks (MOFs) and coordination polymers. researchgate.netrsc.orgresearchgate.net The carboxylic acid group can coordinate to metal centers to form the framework structure, while the pyridine nitrogen can also participate in coordination. The presence of the additional dimethylaminomethyl group in this compound could introduce several interesting features to such materials. The amino group could serve as a basic site within the pores of a MOF, potentially enhancing its capacity for CO2 capture or for use as a solid base catalyst. rsc.org Furthermore, the amine functionality could be post-synthetically modified to introduce other functional groups, allowing for the fine-tuning of the MOF's properties for specific applications. escholarship.org

In Medicinal Chemistry: As a Scaffold for Drug Discovery

Pyridine and isonicotinic acid derivatives are prevalent in a wide range of pharmaceuticals. nih.govresearchgate.netnih.govmdpi.comnih.gov The isonicotinic acid hydrazide core, for example, is the basis for the antitubercular drug isoniazid. researchgate.netnih.gov The introduction of a dimethylaminomethyl group at the 2-position could significantly influence the biological activity of the isonicotinic acid scaffold. This substituent could alter the molecule's interaction with biological targets, its solubility, and its metabolic stability. Screening a library of derivatives of this compound against various biological targets could lead to the discovery of new therapeutic agents. The dimethylamino group is a known pharmacophore in many approved drugs, further suggesting the potential of this scaffold in medicinal chemistry.

In Analytical Chemistry: As a Derivatizing Agent

In analytical chemistry, derivatization is often employed to improve the detection and separation of analytes. nih.govnih.gov Reagents that introduce a readily ionizable group can significantly enhance the sensitivity of mass spectrometric detection. The dimethylamino group in this compound is easily protonated, making the molecule a potential derivatizing agent for compounds containing functional groups that can react with its carboxylic acid, such as alcohols and amines. The resulting derivatives would carry a permanent positive charge, leading to improved ionization efficiency in electrospray ionization mass spectrometry.

Interdisciplinary FieldPotential Application
Materials ScienceBuilding block for functional Metal-Organic Frameworks (MOFs).
Medicinal ChemistryScaffold for the development of new therapeutic agents.
Analytical ChemistryDerivatizing agent for enhanced mass spectrometric analysis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.